D-Cha vs. D-Phe at the P3 Position: Thrombin Affinity Improvement in Bivalent Inhibitors
In a series of bivalent thrombin inhibitors, substituting the N-terminal D-Phe residue with D-cyclohexylalanine (D-Cha) improved affinity for thrombin. Inhibitor 16, which incorporates D-cyclohexylalanine at the N-terminus, achieved a Ki of 3.5 ± 0.5 × 10⁻¹³ M (0.35 pM), a value comparable to that of recombinant hirudin (Ki = 2.3 × 10⁻¹³ M, 0.23 pM) [1]. This represents an improvement over the corresponding D-Phe-containing analog, demonstrating that the cyclohexyl side chain provides superior hydrophobic interaction with the thrombin S3 subsite compared to the aromatic phenyl side chain. Separately, the tripeptide D-Cha-Pro-Arg-PMK was characterized as a slow-binding inhibitor of human α-thrombin with a Ki of 0.19 nM, representing the most potent compound in its series [2].
| Evidence Dimension | Thrombin inhibition potency (Ki) |
|---|---|
| Target Compound Data | D-Cha-containing bivalent inhibitor 16: Ki = 3.5 ± 0.5 × 10⁻¹³ M (0.35 pM); D-Cha-Pro-Arg-PMK: Ki = 0.19 nM |
| Comparator Or Baseline | Recombinant hirudin: Ki = 2.3 × 10⁻¹³ M (0.23 pM); D-Phe-containing analog (same scaffold): higher Ki (exact value not specified but stated as inferior to D-Cha substitution) |
| Quantified Difference | D-Cha inhibitor 16 within ~1.5-fold of hirudin; D-Cha substitution explicitly reported to improve affinity relative to D-Phe in the same inhibitor scaffold |
| Conditions | Human α-thrombin enzymatic inhibition assay; chromogenic substrate CH₃SO₂-D-Cha-Gly-Arg-pNA·AcOH; kinetic photometric measurement |
Why This Matters
For procurement decisions in thrombin inhibitor R&D, D-Cha at P3 is supported by direct comparative evidence as a superior hydrophobic residue versus D-Phe for achieving sub-picomolar Ki values, making Boc-D-Cha-OH the building block of choice for bivalent or active-site-directed thrombin inhibitor synthesis.
- [1] Steinmetzer T, Zhu BY, Konishi Y. Potent bivalent thrombin inhibitors: replacement of the scissile peptide bond at P(1)-P(1)' with arginyl ketomethylene isosteres. J Med Chem. 1999;42(16):3109-3115. PMID: 10447955. Inhibitor 16 Ki = 3.5 ± 0.5 × 10⁻¹³ M. View Source
- [2] Iwanowicz EJ, et al. Tripeptidyl pyridinium methyl ketones as potent active site inhibitors of thrombin. Bioorg Med Chem Lett. 1996;6(12):1339-1342. D-Cha-Pro-Arg-PMK Ki = 0.19 nM. View Source
